4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol

Catalog No.
S591812
CAS No.
129586-32-9
M.F
C15H18ClN3O
M. Wt
291.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptano...

CAS Number

129586-32-9

Product Name

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol

IUPAC Name

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol

Molecular Formula

C15H18ClN3O

Molecular Weight

291.77 g/mol

InChI

InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2

InChI Key

WRGKWWRFSUGDPX-UHFFFAOYSA-N

SMILES

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Synonyms

4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, (cis)-isomer, 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(+)-isomer, 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(-)-isomer, 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, trans-(+-)-isomer, SSF 109, SSF-109

Canonical SMILES

C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3

Description

The exact mass of the compound 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Triazole Moiety

    The 1,2,4-triazole ring is a common bioisostere for other five-membered heterocycles like imidazoles and pyrazoles, which are known for their diverse biological activities []. This suggests 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol might be a candidate for research into enzyme inhibition or other ligand-receptor interactions, but further studies would be needed for confirmation.

  • Cycloheptanol Scaffold

    The cycloheptane ring system is present in some natural products and drugs []. The impact of the cycloheptanol ring on the molecule's properties would require investigation through synthetic and biological studies.

4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and an average mass of 291.78 g/mol. It features a cycloheptanol structure substituted with a chlorophenyl group and a 1H-1,2,4-triazole moiety. The compound is characterized by its unique structural arrangement that combines a cyclic alcohol with a heterocyclic aromatic system, making it of interest in various fields of research, particularly in medicinal chemistry and agriculture .

Typical of triazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The presence of the triazole ring allows for nucleophilic attack at the carbon atoms adjacent to the nitrogen atoms in the ring.
  • Cycloaddition Reactions: The triazole moiety can participate in cycloaddition reactions, particularly with alkynes or azides, to form more complex structures.
  • Hydroxyl Group Reactivity: The hydroxyl group on the cycloheptanol can undergo dehydration or oxidation reactions, leading to various derivatives.

Research indicates that compounds containing triazole rings exhibit significant biological activities, including antifungal and antibacterial properties. Specifically, 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has shown potential in:

  • Antifungal Activity: Similar triazole compounds are known to inhibit fungal growth by interfering with ergosterol synthesis.
  • Antimicrobial Properties: The compound may exhibit broad-spectrum antimicrobial activity due to its structural characteristics.

Further studies are necessary to elucidate the exact mechanisms and efficacy of this compound against specific pathogens .

The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol can be achieved through several methods:

  • Metal-Catalyzed Reactions: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring from appropriate precursors.
  • One-Pot Synthesis: A method that combines multiple steps into a single reaction vessel to streamline the synthesis process.
  • Regioselective Reactions: Employing specific conditions to favor the formation of desired isomers or derivatives during synthesis .

The unique properties of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol make it applicable in various fields:

  • Pharmaceuticals: Potential use as an antifungal or antibacterial agent.
  • Agricultural Chemicals: Development as a fungicide or herbicide due to its biological activity.
  • Material Science: Exploration in creating novel materials with specific chemical properties.

Interaction studies involving 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol focus on its binding affinity and activity against biological targets. These studies may include:

  • In Vitro Binding Studies: Assessing how effectively the compound binds to target enzymes or receptors.
  • Synergistic Effects: Investigating interactions with other compounds to enhance biological efficacy.

Such studies are crucial for understanding its potential therapeutic applications and optimizing its use in various formulations .

Several compounds share structural similarities with 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol. Here is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
3-(4-chlorophenyl)-2-cyclopropyl-4-(1H-1,2,4-triazol-1-yl)butane-1,3-diolC15H18ClN3O2Contains cyclopropane; potential for different biological activity
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanoneC12H16ClN3ODifferent functional groups; used as a fungicide
5-(4-chlorophenyl)-3-methyltriazoleC10H10ClN3Simplified structure; primarily studied for antifungal properties

The uniqueness of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol lies in its cycloheptanol core combined with a triazole ring and chlorophenyl substitution, which may confer distinct biological activities not seen in simpler analogs .

XLogP3

3

Dates

Modify: 2024-02-18

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